1-(4-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
“4-Fluoro-2-methylphenol” and “2-fluoro-4-methylphenol” are fluorinated building blocks . They are used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-methylphenol” and “2-fluoro-4-methylphenol” can be represented by the SMILES stringCc1cc(F)ccc1O
. The InChI key for these compounds is GKQDDKKGDIVDAG-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-methylphenol” and “2-fluoro-4-methylphenol” include a boiling point of 87 °C/14 mmHg (lit.) and a melting point of 37-38 °C (lit.) . These compounds are solid at room temperature .Scientific Research Applications
For instance, Yang et al. (2021) detailed the synthesis and crystal structure of a closely related compound, confirmed via FTIR, NMR, MS spectroscopy, and single-crystal X-ray diffraction. This study also included DFT calculations to compare with experimental data, offering a deep dive into the molecular structure characteristics and conformational analysis (Yang et al., 2021). Another work by Liao et al. (2022) focused on a similar compound, underscoring the utility of these substances as raw materials or intermediates in synthesizing other chemically significant compounds, again employing a combination of spectroscopic techniques and X-ray crystallography for structure confirmation (Liao et al., 2022).
Safety and Hazards
These compounds are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . They may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .
Properties
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-12-8-15(19)7-6-13(12)10-21-11-14(9-20-21)18-22-16(2,3)17(4,5)23-18/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONIVEHRAKEMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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